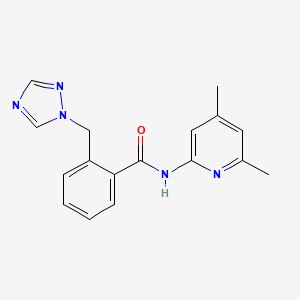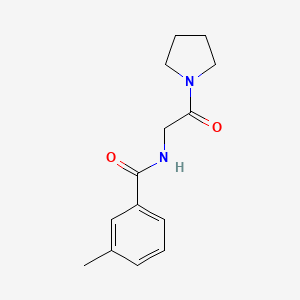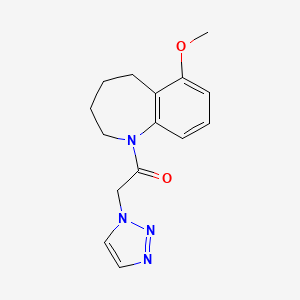![molecular formula C18H17NO2 B7626176 Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone](/img/structure/B7626176.png)
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is a compound that features a phenyl group attached to a pyrrolidine ring through a carbonyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a common scaffold in drug discovery, adds to its significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone typically involves the reaction of a phenyl ketone with a pyrrolidine derivative. One common method is the acylation of pyrrolidine with a phenyl ketone in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone involves its interaction with molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or cell cycle arrest. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone can be compared with other compounds that feature a pyrrolidine ring or a phenyl ketone structure. Similar compounds include:
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid: Similar structure but with a boronic acid group, used in different chemical reactions.
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]amine: Contains an amine group instead of a ketone, leading to different reactivity and applications.
Phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]alcohol: Features an alcohol group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
phenyl-[4-(pyrrolidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFRDSKBWUOEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7626093.png)
![3-[[4-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7626104.png)

![1-(2,3-dihydro-1H-inden-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7626131.png)

![N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B7626142.png)

![6-(4-Chlorophenyl)sulfonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine](/img/structure/B7626163.png)

![tert-butyl (2S,3S)-2-[[(E)-3-(3-cyanophenyl)prop-2-enoyl]amino]-3-methylpentanoate](/img/structure/B7626174.png)
![[2-[2-cyanoethyl(methyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626182.png)
![(E)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methylpyridin-3-yl)prop-2-en-1-one](/img/structure/B7626201.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626207.png)
![1-[4-[3-Hydroxypropyl(methyl)amino]piperidin-1-yl]-3-indol-1-ylpropan-1-one](/img/structure/B7626209.png)
